2-(4-Cyclopropylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Cyclopropylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a cyclopropylphenyl group attached to a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-cyclopropylphenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The cyclopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: 4-Cyclopropylphenylboronic acid.
Reduction: 4-Cyclopropylphenylborohydride.
Substitution: 4-Halocyclopropylphenyl derivatives.
Scientific Research Applications
2-(4-Cyclopropylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is used in various scientific research applications:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: As a precursor in the development of boron-containing drugs for cancer therapy and other diseases.
Industry: In the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves the formation of a boron-carbon bond through the Suzuki–Miyaura coupling reaction. The boron atom in the compound acts as a nucleophile, reacting with an electrophilic palladium complex to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-Cyclopropylphenylboronic acid: Lacks the dioxaborinane ring but has similar reactivity.
2-(4-Methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
2-(4-Cyclopropylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both the cyclopropylphenyl group and the dioxaborinane ring. This combination imparts specific reactivity and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C14H19BO2 |
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Molecular Weight |
230.11 g/mol |
IUPAC Name |
2-(4-cyclopropylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C14H19BO2/c1-14(2)9-16-15(17-10-14)13-7-5-12(6-8-13)11-3-4-11/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
QNHJWSYWCFZVPQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3CC3 |
Origin of Product |
United States |
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